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Compound of Interest

Compound Name: Methyl coumalate

Cat. No.: B027924

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for methyl coumalate (methyl 2-oxo-2H-pyran-5-carboxylate), a valuable biorenewable
platform molecule. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these
analyses. This document is intended for researchers, scientists, and professionals in the field of
drug development and chemical synthesis.

Chemical Structure

IUPAC Name: methyl 6-oxopyran-3-carboxylate[1] Molecular Formula: C7HeOa4[1] Molecular
Weight: 154.12 g/mol [1] CAS Number: 6018-41-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The tH and 3C NMR data for methyl coumalate are presented below.

The 'H NMR spectrum of methyl coumalate shows distinct signals for the protons on the
pyrone ring and the methyl ester group.
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Chemical Shift () o Coupling Constant
Proton Multiplicity
ppm (J) Hz
H7 3.87 S
H2 6.33 dd 98,1.1
H3 7.77 dd 9.8, 2.6
H5 8.29 dd 2.6,1.1

Solvent: CDCls,
Frequency: 700
MHz[2]

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Chemical Shift (6) ppm
Cc7 52.4

C4 111.9

Cc2 115.3

C3 141.6

C5 158.1

C6 159.8

Solvent: CDCls, Frequency: 126 MHz[2]

Sample Preparation: A sample of methyl coumalate is dissolved in a deuterated solvent,
typically chloroform-d (CDCls), in a standard 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer (e.g.,
400 MHz or 700 MHz).[2]

Data Acquisition:
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e 1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-
to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

e 13C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each carbon atom. Chemical shifts are also
referenced to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

The IR spectrum of methyl coumalate shows characteristic absorptions for the carbonyl
groups of the ester and the a,3-unsaturated lactone, as well as C=C and C-O bonds.

Wavenumber (v) cm~* Intensity Assignment

C=0 stretch (ester and

1706.4 Strong lactone)

1544.8 Weak C=C stretch

1440.4 Medium C-H bend

1298.8 Medium C-O stretch

1238.0 Strong C-O stretch

1084.6 Medium C-O stretch

839.1 Medium C-H bend (out-of-plane)
773.2 Strong C-H bend (out-of-plane)

Technique: Attenuated Total
Reflectance (ATR) on a neat

solid sample[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond
Attenuated Total Reflectance (ATR) accessory is commonly used.[2]
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Data Acquisition: A small amount of the solid methyl coumalate sample is placed directly on
the ATR crystal. The spectrum is recorded over a typical range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal is taken prior to the sample measurement and
subtracted from the sample spectrum. The data is presented as a plot of transmittance or
absorbance versus wavenumber (cm™1).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
provides information about the molecular weight and fragmentation pattern of a molecule.

HRMS provides a very accurate mass measurement, which can be used to determine the
elemental composition of a molecule.

lon Calculated m/z Found ml/z

[C7H704]* ([M+H]*) 155.0344 155.0347

Technique: Electrospray
lonization (ESI+), Time-of-
Flight (TOF) analyzer[2]

Sample Preparation: The methyl coumalate sample is dissolved in a suitable solvent, such as
methanol or acetonitrile, at a low concentration.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[2]

Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The
resulting ions are then guided into the mass analyzer, where their mass-to-charge ratios are
measured. The high resolution of the instrument allows for the determination of the exact mass
to several decimal places, which can be used to confirm the elemental formula.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like methyl coumalate.
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Caption: General workflow for spectroscopic analysis.

The following diagram shows a plausible fragmentation pathway for methyl coumalate under
electron ionization (EI) conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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